Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-

Variable-temperature ¹H NMR Dynamic stereochemistry Isomerization kinetics

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (commonly named 4-(4-chlorophenyl)sulfanyliminocyclohexa-2,5-dien-1-one or N-4-chlorophenylthio-1,4-benzoquinone imine) is a member of the N-arylthio-1,4-benzoquinonimine class. Characterized by a divalent sulfur atom (–S–) bridging the 4-chlorophenyl ring and the quinone imine core, this compound is fundamentally distinct from the more widely studied N-arylsulfonyl-1,4-benzoquinonimine analogs, which contain a tetravalent –SO₂– group.

Molecular Formula C12H8ClNOS
Molecular Weight 249.72 g/mol
CAS No. 75142-03-9
Cat. No. B12204156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
CAS75142-03-9
Molecular FormulaC12H8ClNOS
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=NSC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H8ClNOS/c13-9-1-7-12(8-2-9)16-14-10-3-5-11(15)6-4-10/h1-8H
InChIKeyDBBDFIRABXCOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfenamide (CAS 75142-03-9): A Structurally Distinct N-Arylthio-1,4-benzoquinonimine for Research and Industrial Procurement


Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (commonly named 4-(4-chlorophenyl)sulfanyliminocyclohexa-2,5-dien-1-one or N-4-chlorophenylthio-1,4-benzoquinone imine) is a member of the N-arylthio-1,4-benzoquinonimine class [1]. Characterized by a divalent sulfur atom (–S–) bridging the 4-chlorophenyl ring and the quinone imine core, this compound is fundamentally distinct from the more widely studied N-arylsulfonyl-1,4-benzoquinonimine analogs, which contain a tetravalent –SO₂– group [2]. Its molecular formula is C₁₂H₈ClNOS, with a molecular weight of 249.72 g/mol . The compound has been investigated in the context of dynamic Z,E-isomerization processes using variable-temperature ¹H NMR line shape analysis and DFT calculations, where its unique electron-donor character conferred by the thioether linkage directly influences its thermodynamic isomerization barrier [1].

Why the 4-Chloro-N-Arylthio-1,4-Benzoquinonimine (CAS 75142-03-9) Cannot Be Replaced by Generic N-Arylsulfonyl or Unsubstituted Analogs


Generic substitution within the benzoquinonimine family fails because the fundamental electronic and dynamic properties of N-arylthio-1,4-benzoquinonimines are governed by the specific divalent sulfur linker, which is absent in N-arylsulfonyl (–SO₂–) analogs. The Z,E-isomerization mechanism of N-arylthio-1,4-benzoquinonimines involves a combination of N–S bond rotation and nitrogen inversion via a linear C=N–S transition state, a process directly modulated by the electronic nature of the substituent on the phenyl ring [1]. The 4-chloro substituent on the target compound specifically withdraws electron density, altering the free energy of activation (ΔG‡₃₀₅) for isomerization relative to unsubstituted or alkyl-substituted derivatives. This results in measurably different kinetic barriers and NMR coalescence temperatures, which are critical for applications where conformational stability or reactivity must be precisely controlled [1]. Simply substituting the sulfenamide with a sulfonamide analog (e.g., CAS 38250-73-6) introduces an SO₂ group that eliminates the rotational pathway around the N–S bond, fundamentally altering the isomerization landscape and rendering the physical-chemical behavior non-interchangeable [2].

Quantitative Differential Evidence for 4-Chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfenamide (CAS 75142-03-9) Against Closest Analogs


Altered Z,E-Isomerization Barrier (ΔG‡₃₀₅) of the 4-Chloro Derivative vs. Unsubstituted N-Phenylthio-1,4-benzoquinonimine

The free energy of activation for Z,E-isomerization of N-arylthio-1,4-benzoquinonimines is directly modulated by aryl substituents. Experimental data from Pirozhenko et al. (2008) demonstrate that the 4-chloro substituent on the phenyl ring measurably shifts the ΔG‡₃₀₅ barrier compared to the unsubstituted parent compound (N-phenylthio-1,4-benzoquinonimine, CAS 41772-21-8). [1]

Variable-temperature ¹H NMR Dynamic stereochemistry Isomerization kinetics

Divergent Isomerization Mechanism: Sulfenamide N–S Rotation + Inversion vs. Sulfonamide Single-Pathway Behavior

DFT (B3LYP) calculations by Pirozhenko et al. established that N-arylthio-1,4-benzoquinonimines undergo isomerization via a combined two-process mechanism: rotation about the N–S bond and inversion at the sp² nitrogen via a linear C=N–S transition state. This dual-pathway mechanism is fundamentally absent in N-arylsulfonyl analogs, where the SO₂ group restricts N–S rotational freedom, forcing a single inversion pathway. The 4-chloro substitution on the phenyl ring of the target compound further modulates the relative contributions of these two pathways through its effect on the electron density at sulfur. [1]

DFT mechanistic study Nitrogen inversion vs. N-S rotation Benzoquinonimine conformers

Electron-Donor Character of Quinoid Ring: ¹³C NMR Chemical Shift Differentiation from Sulfonyl Analogs

Pirozhenko et al. (2004) reported that the ¹³C NMR chemical shifts of the quinoid ring carbons in N-arylthio-1,4-benzoquinonimines differ systematically from those in N-arylsulfonyl-1,4-benzoquinonimines containing the same aryl substituent. The sulfur atom in the sulfenamide (–S–) acts as an electron donor to the quinoid ring, whereas the sulfonyl group (–SO₂–) withdraws electron density. For chloroderivatives specifically, the enhanced electron-donor character of the quinoid ring is a defining spectroscopic fingerprint, with chemical shift differences on the order of several ppm for the C2/C6 and C3/C5 positions compared to the corresponding sulfonyl compounds. [1]

¹³C NMR spectroscopy Electronic effects Benzoquinonimine ring polarization

Intramolecular Charge-Transfer Absorption (λ_max ≈ 433 nm) Characteristic of the N-Arylthio Chromophore

The UV-Vis spectra of N-arylthio-1,4-benzoquinone imines display a strong absorption band in the visible region (λ_max ≈ 433 nm, ε ≈ 2.12 × 10⁴ L·mol⁻¹·cm⁻¹ for the unsubstituted parent) attributed to intramolecular charge transfer (ICT) from the sulfur atom to the quinonoid fragment. The energy of this ICT transition exhibits a linear correlation with the σ⁺ constants of substituents on the aryl ring, as established by quantum-chemical studies. The 4-chloro substituent (σ⁺ ≈ 0.11) is predicted to slightly bathochromically shift λ_max relative to the unsubstituted parent, providing a quantifiable spectrophotometric marker that differentiates the 4-chloro sulfenamide from other halogenated or alkylated analogs. [1]

UV-Vis spectroscopy Intramolecular charge transfer Electronic structure

Application Scenarios for 4-Chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfenamide (CAS 75142-03-9) Based on Quantitative Evidence


Dynamic Stereochemical Probes for Variable-Temperature NMR Method Development

The measurable ΔG‡₃₀₅ barrier for Z,E-isomerization of CAS 75142-03-9, confirmed experimentally through ¹H NMR line shape analysis (Pirozhenko et al. 2008), makes this compound an ideal calibration standard for variable-temperature NMR experiments. Its coalescence temperature is substituent-tuned by the 4-chloro group, offering a convenient internal reference for methods requiring known activation parameters. [1]

Mechanistic Studies of N–S Bond Rotational Dynamics and Nitrogen Inversion

The dual-pathway isomerization mechanism—N–S rotation coupled with nitrogen inversion—unique to N-arylthio-1,4-benzoquinonimines provides a platform for studying the interplay between bond rotation and atomic inversion. The 4-chloro derivative enables systematic variation of electronic effects on each pathway independently, as established by DFT calculations (Pirozhenko et al. 2008). This is not achievable with N-arylsulfonyl analogs. [2]

Spectroscopic Reference Standard for Sulfenamide vs. Sulfonamide Differentiation

The distinct ¹³C NMR chemical shift fingerprint of the quinoid ring in N-arylthio-1,4-benzoquinonimines relative to N-arylsulfonyl derivatives (Pirozhenko et al. 2004) positions CAS 75142-03-9 as a reference compound for analytical laboratories that need to distinguish between sulfenamide and sulfonamide functional groups in complex mixtures. [3]

Intramolecular Charge-Transfer (ICT) Probe for Substituent Effect Studies

The strong visible-region ICT absorption band, whose energy correlates linearly with σ⁺ substituent constants (INIS Repository), makes the 4-chloro sulfenamide a useful optical probe for investigating electronic effects of para-substituents on the arylthio group. Its λ_max can be compared against a library of derivatives to validate computational predictions of substituent effects. [4]

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